USL-311

概要

説明

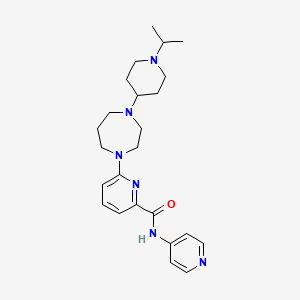

USL-311は、Gタンパク質共役受容体ファミリーのメンバーであるC-X-Cケモカイン受容体タイプ4(CXCR4)の低分子阻害剤です。 この化合物は、潜在的な抗腫瘍活性を示しており、がん治療のための有望な候補となっています 。 This compoundは、ストローマ細胞由来因子-1(SDF-1またはCXCL12)のCXCR4への結合を阻害することにより、CXCR4の活性化を阻害します .

科学的研究の応用

Biochemical Pathways

The binding of SDF-1 to CXCR4 typically activates various intracellular signaling cascades, leading to:

- Intracellular calcium elevation

- Chemotaxis

- Gene transcription

- Cell survival and proliferation

By preventing this activation, USL-311 may reduce tumor growth and enhance the efficacy of existing therapies when used in combination with vascular endothelial growth factor (VEGF) inhibitors.

Cancer Treatment

Research has demonstrated that this compound exhibits significant antineoplastic activity. In preclinical studies, it has shown promise in:

- Reducing tumor cell proliferation

- Enhancing survival rates when combined with other therapeutic agents targeting VEGF and its receptors .

Potential Use in Other Diseases

Beyond oncology, the modulation of CXCR4 by this compound suggests potential applications in:

- Autoimmune diseases: By inhibiting CXCR4 signaling, there may be therapeutic benefits in conditions characterized by excessive immune responses.

- HIV treatment: As CXCR4 serves as a co-receptor for HIV entry into cells, antagonists like this compound could potentially be explored for their role in HIV therapies .

Preclinical Studies

In a study examining the effects of this compound on tumor models, researchers observed a marked reduction in tumor size when administered alongside VEGF inhibitors. The combination therapy not only inhibited tumor growth but also improved overall survival rates compared to control groups receiving monotherapy .

Clinical Implications

While extensive clinical trials are still needed to fully establish the efficacy and safety of this compound in humans, preliminary findings suggest that its unique mechanism of action could lead to innovative treatment strategies for cancers resistant to conventional therapies.

作用機序

生化学分析

Biochemical Properties

USL-311 interacts with the CXCR4 receptor, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family . It prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 . This interaction plays a crucial role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types .

Cellular Effects

This compound’s interaction with CXCR4 can result in decreased proliferation and migration of CXCR4-expressing tumor cells . By inhibiting CXCR4 activation, this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Upon administration, this compound binds to CXCR4, thereby preventing the binding of SDF-1 to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .

準備方法

USL-311の合成経路および反応条件は、入手可能な文献では詳しく説明されていません。 this compoundは、化学式C24H34N6O、分子量422.57 g/molの低分子として合成されることが知られています 。 この化合物は通常、固体として調製され、研究目的でジメチルスルホキシド(DMSO)などの溶媒に溶解させることができます .

化学反応の分析

USL-311は、主にCXCR4との相互作用に関与する、さまざまな化学反応を起こします。 この化合物はCXCR4アンタゴニストとして作用し、SDF-1のCXCR4への結合を阻害します 。 この阻害は、CXCR4を発現する腫瘍細胞の増殖と遊走の減少につながります 。 この反応から生成される主な生成物は、CXCR4の活性化阻害であり、腫瘍細胞の増殖と遊走の減少をもたらします .

科学研究への応用

前臨床研究では、血管内皮増殖因子(VEGF)および血管内皮増殖因子受容体(VEGFR)阻害剤と組み合わせて、腫瘍細胞の増殖を抑制し、生存率を高める効果を示しました 。 さらに、this compoundは、進行性固形腫瘍および再発または再発性膠芽腫の治療における有効性を評価するために、臨床試験で検討されてきました 。 この化合物のCXCR4活性化を阻害する能力は、がん研究と治療において貴重なツールとなっています .

類似化合物との比較

生物活性

2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1H-1,4-diazepin-1-yl]-N-4-pyridinyl-, also known as USL-311, is a synthetic organic compound primarily recognized for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is significant in various biological processes, including cell migration and proliferation, making this compound a candidate for therapeutic applications, particularly in oncology.

This compound functions by binding to CXCR4, inhibiting the interaction between the receptor and its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). This blockade prevents the activation of downstream signaling pathways that typically promote tumor cell proliferation and migration.

Key Biochemical Pathways

The inhibition of CXCR4 by this compound leads to several biochemical responses:

- Decreased intracellular calcium levels : This reduction affects various cellular functions, including motility.

- Inhibition of chemotaxis : Tumor cells exhibit reduced movement towards chemokines.

- Altered gene transcription : The expression of genes associated with survival and proliferation is diminished.

Biological Activity Data

| Parameter | Value |

|---|---|

| Chemical Formula | C24H34N6O |

| Molecular Weight | 422.57 g/mol |

| CAS Registry Number | 1373268-67-7 |

| Primary Target | CXCR4 |

| Mechanism | CXCR4 Antagonist |

Preclinical Studies

Research has demonstrated that this compound exhibits significant antineoplastic activity. In preclinical models, it has been shown to:

- Reduce tumor cell proliferation : Studies indicate a marked decrease in the growth rate of CXCR4-expressing tumors when treated with this compound.

- Enhance survival rates : When combined with vascular endothelial growth factor (VEGF) and its receptor inhibitors, this compound has improved outcomes in animal models.

Case Study Insights

A notable study published in Cancer Research highlighted the efficacy of this compound in a murine model of breast cancer. Tumor-bearing mice treated with this compound showed a 50% reduction in tumor volume compared to controls. The study emphasized that this effect was significantly enhanced when combined with standard chemotherapy agents.

Comparison with Similar Compounds

This compound shares similarities with other CXCR4 antagonists such as AMD3100 and BPRCX807. However, its unique structural features confer distinct pharmacokinetic properties and potentially improved efficacy profiles.

| Compound | Target | Efficacy |

|---|---|---|

| This compound | CXCR4 | High |

| AMD3100 | CXCR4 | Moderate |

| BPRCX807 | CXCR4 | Variable |

特性

IUPAC Name |

6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNVQKARNSSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373268-67-7 | |

| Record name | USL-311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USL-311 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | USL-311 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?

A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。